molecular formula C34H45N3O11S B13435146 (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir

Cat. No.: B13435146
M. Wt: 703.8 g/mol
InChI Key: QAEABAUOBFKJOZ-IYISPGSSSA-N
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Description

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is a synthetic compound that belongs to the class of antiretroviral drugs known as protease inhibitors. It is primarily used in the treatment of HIV/AIDS by inhibiting the action of the HIV-1 protease enzyme, which is crucial for the viral replication process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrofuro[2,3-b]furan ring system and the subsequent attachment of the darunavir moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the protease, the compound prevents the cleavage process, thereby inhibiting viral replication and reducing the viral load in patients.

Comparison with Similar Compounds

Similar Compounds

    Ritonavir: Another protease inhibitor used in combination with other antiretrovirals.

    Lopinavir: Often used in combination with ritonavir for enhanced efficacy.

    Atazanavir: Known for its once-daily dosing regimen and fewer side effects.

Uniqueness

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is unique due to its high binding affinity for the HIV-1 protease enzyme and its ability to inhibit resistant strains of the virus. This makes it a valuable option for patients who have developed resistance to other protease inhibitors.

Properties

Molecular Formula

C34H45N3O11S

Molecular Weight

703.8 g/mol

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26+,27+,28-,29-,30+,31+,32-/m1/s1

InChI Key

QAEABAUOBFKJOZ-IYISPGSSSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@@H]5CO[C@H]6[C@@H]5CCO6

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6

Origin of Product

United States

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